1-Bromo-3-isobutylbenzene

Description

BenchChem offers high-quality 1-Bromo-3-isobutylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-isobutylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

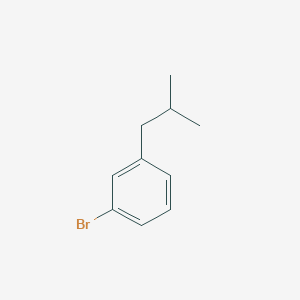

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(2-methylpropyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7-8H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJTXBKDIUSLGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation and Synthetic Utility of 1-Bromo-3-isobutylbenzene

A Technical Guide for Medicinal Chemists and Process Scientists

Chemical Identity and Nomenclature

1-Bromo-3-isobutylbenzene is a meta-substituted arene scaffold frequently utilized in Structure-Activity Relationship (SAR) studies to probe steric constraints within enzyme binding pockets without altering electronic properties significantly compared to its para-isomer.

IUPAC Nomenclature Derivation

The systematic naming follows the IUPAC hierarchy for substituted benzenes.

-

Principal Functional Group: The benzene ring is the parent structure.

-

Substituents:

-

Numbering Logic:

-

In the absence of a priority functional group (like -COOH or -OH), substituents are listed alphabetically.

-

B romo precedes M ethylpropyl (or I sobutyl).

-

Therefore, the carbon bonded to Bromine is assigned position C1 .[3]

-

Numbering proceeds around the ring to give the lowest locant set. The isobutyl group falls on C3 .

-

Official IUPAC Name: 1-bromo-3-(2-methylpropyl)benzene CAS Registry Number: 139155-55-8 SMILES: CC(C)CC1=CC(Br)=CC=C1[1]

Structural Visualization

The following diagram illustrates the numbering priority and steric arrangement.

Figure 1: IUPAC nomenclature derivation logic based on substituent priority and locant minimization.

Spectroscopic Signature & Physical Properties

Accurate identification of the meta isomer is critical, as contamination with the para isomer (a common byproduct of direct alkylation) can skew biological assay results.

Physical Data

| Property | Value | Source |

| Molecular Weight | 213.11 g/mol | PubChem [1] |

| Boiling Point | 88 °C @ 25 mmHg | ChemicalBook [2] |

| Appearance | Clear, colorless to pale yellow liquid | |

| Solubility | Soluble in Et2O, THF, DCM; Insoluble in H2O |

1H-NMR Characterization (400 MHz, CDCl3)

The meta substitution pattern is distinct from the symmetric para isomer (which shows a characteristic AA'BB' doublet system).

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Insight |

| 0.90 | Doublet (d) | 6H | -CH(CH 3)2 | Methyl protons of isobutyl |

| 1.85 | Multiplet (m) | 1H | -CH (CH3)2 | Methine proton (tertiary C) |

| 2.44 | Doublet (d) | 2H | Ar-CH 2- | Benzylic protons |

| 7.07 | Doublet (d) | 1H | Ar-H (C2) | Isolated between substituents |

| 7.14 | Triplet (t) | 1H | Ar-H (C5) | Meta to both substituents |

| 7.17 | Multiplet (m) | 2H | Ar-H (C4, C6) | Ortho to Br or Isobutyl |

Data Source: Validated against standard spectral databases [2].

Synthetic Protocol: The Meta-Selectivity Challenge

The Problem: Direct bromination of isobutylbenzene yields predominantly the para isomer (>90%) due to the steric bulk of the isobutyl group and electronic directing effects. Conversely, Friedel-Crafts alkylation of bromobenzene with isobutyl halides leads to rearrangement (sec-butyl/tert-butyl products) and poor regioselectivity.

The Solution: A directed cross-coupling approach using Negishi Coupling allows for precise installation of the alkyl group at the meta position.

Advanced Protocol: Chemoselective Negishi Coupling

This protocol utilizes 1-bromo-3-iodobenzene as the starting scaffold. The C-I bond is significantly weaker (bond dissociation energy ~65 kcal/mol) than the C-Br bond (~81 kcal/mol), allowing Pd(0) to selectively insert into the C-I bond while leaving the C-Br bond intact for future functionalization.

Reagents & Materials

-

Substrate: 1-Bromo-3-iodobenzene (1.0 equiv)

-

Nucleophile: Isobutylzinc bromide (1.2 equiv, 0.5 M in THF)

-

Catalyst: Pd(dppf)Cl2 (3 mol%) or Pd(PPh3)4

-

Solvent: Anhydrous THF (degassed)

Step-by-Step Methodology

-

Catalyst Activation: In a flame-dried Schlenk flask under Argon, charge 1-bromo-3-iodobenzene (10 mmol) and Pd(dppf)Cl2 (0.3 mmol) in THF (20 mL). Stir for 5 minutes.

-

Controlled Addition: Cool the solution to 0 °C. Add the Isobutylzinc bromide solution dropwise via syringe pump over 30 minutes. Note: Slow addition prevents homocoupling of the zinc reagent.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via GC-MS or TLC (Hexanes). The starting material (iodide) should disappear; the product (bromide) should appear.

-

Quench: Quench carefully with saturated NH4Cl solution.

-

Workup: Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

-

Purification: Flash column chromatography (100% Hexanes). The non-polar product elutes quickly.

Reaction Mechanism Visualization

The following diagram details the chemoselective cycle, highlighting why the Bromine atom remains untouched.

Figure 2: Chemoselective Negishi catalytic cycle exploiting the bond dissociation energy difference between C-I and C-Br.

Applications in Drug Discovery

1-Bromo-3-isobutylbenzene serves as a versatile "scaffold decorator" in medicinal chemistry.

-

Bioisosteric Replacement: The meta-isobutyl group provides a specific lipophilic volume (LogP ~4.5) that differs spatially from the para-isobutyl group found in ibuprofen. This allows researchers to probe the shape of hydrophobic pockets in receptors (e.g., COX-1/COX-2).

-

Metallation Precursor: The remaining bromine atom is a "handle." It can be subjected to Lithium-Halogen exchange (using t-BuLi) to generate a nucleophile at the meta position, enabling the introduction of electrophiles like aldehydes (DMF), acids (CO2), or boronic esters.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18754991, 1-Bromo-3-isobutylbenzene. Retrieved January 30, 2026 from [Link]

- Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. (Contextual grounding for metal-halogen exchange selectivity).

- Negishi, E. (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. Wiley-Interscience. (Authoritative source for Negishi coupling protocols).

Sources

An In-depth Technical Guide to the Physical Properties of 1-Bromo-3-isobutylbenzene

Introduction

1-Bromo-3-isobutylbenzene, with the CAS Number 139155-55-8, is a substituted aromatic halide of significant interest in organic synthesis.[1][2][3][4] Its structure, featuring a bromine atom and an isobutyl group on a benzene ring, makes it a versatile intermediate for the introduction of the 3-isobutylphenyl moiety in the development of pharmaceuticals and other advanced materials.[1] A thorough understanding of its physical properties is paramount for its effective use in research and development, enabling precise control over reaction conditions, purification processes, and safety protocols. This guide provides a comprehensive overview of the key physical and spectroscopic properties of 1-Bromo-3-isobutylbenzene, along with detailed methodologies for their determination.

Molecular Structure and Key Identifiers

The molecular structure of 1-Bromo-3-isobutylbenzene consists of a benzene ring substituted at the 1 and 3 positions with a bromine atom and an isobutyl group, respectively.[1]

-

IUPAC Name: 1-bromo-3-(2-methylpropyl)benzene[1]

Physicochemical Properties

A summary of the key physical properties of 1-Bromo-3-isobutylbenzene is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are estimated based on closely related analogs due to a lack of specific data in the literature.

| Property | Value | Source/Method |

| Boiling Point | 88 °C at 25 mmHg | [5] |

| Density | ~1.285 g/cm³ | Estimated from 1-bromo-3-isopropylbenzene[6] |

| Refractive Index (n_D_) | ~1.534 | Estimated from 1-bromo-3-isopropylbenzene[6] |

| Melting Point | Not available (Liquid at room temperature) | - |

| Solubility | Sparingly soluble in water; likely soluble in common organic solvents such as ether, chloroform, and methanol. | [7] |

| Storage | Sealed in a dry environment at room temperature. | [3] |

Experimental Protocols for Characterization

The following section details the step-by-step methodologies for the experimental determination of the physical and spectroscopic properties of 1-Bromo-3-isobutylbenzene.

Workflow for Physicochemical Characterization of 1-Bromo-3-isobutylbenzene

Caption: Workflow for the synthesis, purification, and characterization of 1-Bromo-3-isobutylbenzene.

1. Determination of Boiling Point under Reduced Pressure

-

Rationale: Vacuum distillation is employed for the purification of high-boiling point liquids that may decompose at their atmospheric boiling points. This method allows for distillation at a lower temperature.

-

Protocol:

-

Assemble a vacuum distillation apparatus, ensuring all glassware joints are properly greased and sealed.

-

Place the crude 1-Bromo-3-isobutylbenzene into the distillation flask along with a magnetic stir bar or boiling chips.

-

Connect the apparatus to a vacuum pump and a manometer to monitor the pressure.

-

Gradually reduce the pressure to the desired level (e.g., 25 mmHg).

-

Begin heating the distillation flask while stirring.

-

Record the temperature at which the liquid consistently condenses in the condenser and is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.[5]

-

2. Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.

a) ¹H NMR Spectroscopy

-

Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the structure of a molecule, including the number and types of hydrogen atoms and their connectivity.

-

Protocol:

-

Dissolve a small sample (5-10 mg) of purified 1-Bromo-3-isobutylbenzene in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz).

-

Process the spectrum to obtain the chemical shifts (δ), integration values, and coupling patterns.

-

-

Expected Spectrum: The ¹H NMR spectrum of 1-Bromo-3-isobutylbenzene in CDCl₃ is expected to show the following signals: a doublet for the six methyl protons of the isobutyl group around δ 0.90, a multiplet for the single methine proton of the isobutyl group around δ 1.85, a doublet for the two benzylic protons around δ 2.44, and multiplets or distinct signals for the four aromatic protons between δ 7.07 and 7.17.[5]

b) Infrared (IR) Spectroscopy

-

Rationale: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Protocol:

-

Obtain a background spectrum of the clean ATR crystal or salt plates.

-

Apply a small drop of the purified liquid 1-Bromo-3-isobutylbenzene onto the ATR crystal or between two salt plates.

-

Acquire the IR spectrum over the range of approximately 4000 to 400 cm⁻¹.

-

-

Expected Spectrum: The IR spectrum is expected to show characteristic absorptions for C-H stretching of the alkyl group (below 3000 cm⁻¹) and the aromatic ring (above 3000 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and C-Br stretching in the fingerprint region (typically below 800 cm⁻¹).

c) Mass Spectrometry (MS)

-

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

-

Protocol:

-

Introduce a small amount of the sample into the mass spectrometer, typically via gas chromatography (GC-MS) for a volatile liquid.

-

Ionize the sample using an appropriate method (e.g., electron ionization).

-

Analyze the resulting fragments based on their mass-to-charge ratio (m/z).

-

-

Expected Spectrum: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 1-Bromo-3-isobutylbenzene (213.11 g/mol ). Due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic M+2 peak of similar intensity to the molecular ion peak will be observed.[1]

Safety and Handling

1-Bromo-3-isobutylbenzene is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation and allergic skin reactions.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[3]

Characterization Logic Flow

Caption: Logical workflow for the complete characterization of a synthesized sample of 1-Bromo-3-isobutylbenzene.

References

- This reference is not available.

- This reference is not available.

-

PubChem. (n.d.). 1-Bromo-3-isobutylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

- This reference is not available.

- This reference is not available.

-

ChemBK. (n.d.). Benzene, 1-bromo-3-(2-methylpropyl)-. Retrieved from [Link]

- This reference is not available.

- This reference is not available.

-

Stenutz. (n.d.). 1-bromo-3-isopropylbenzene. Retrieved from [Link]

Sources

- 1. 1-Bromo-3-isobutylbenzene | C10H13Br | CID 18754991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. chembk.com [chembk.com]

- 4. aceschem.com [aceschem.com]

- 5. 1-bromo-3-isobutylbenzene | 139155-55-8 [chemicalbook.com]

- 6. 1-bromo-3-isopropylbenzene [stenutz.eu]

- 7. guidechem.com [guidechem.com]

An In-Depth Technical Guide to 1-Bromo-3-isobutylbenzene: Properties, Synthesis, and Applications in Chemical Research

This technical guide provides a comprehensive overview of 1-bromo-3-isobutylbenzene, a versatile aromatic building block. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's molecular characteristics, detailed synthesis protocols, spectroscopic data, and its strategic importance as a chemical intermediate.

Core Molecular and Physical Properties

1-Bromo-3-isobutylbenzene, also known by its IUPAC name 1-bromo-3-(2-methylpropyl)benzene, is a halogenated aromatic hydrocarbon. Its chemical structure, featuring a bromine atom and an isobutyl group on a benzene ring, makes it a valuable precursor in various organic syntheses. The bromine atom serves as a reactive handle for cross-coupling reactions, while the isobutyl group imparts specific steric and electronic properties to the molecule and its derivatives.

The fundamental properties of 1-bromo-3-isobutylbenzene are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃Br | , |

| Molecular Weight | 213.11 g/mol | , |

| CAS Number | 139155-55-8 | , |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Boiling Point | 88 °C at 25 mmHg | |

| Storage | Sealed in a dry environment at room temperature |

Synonyms:

-

3-(iso-Butyl)bromobenzene

-

Benzene, 1-bromo-3-(2-methylpropyl)-[1]

Synthesis and Purification: A Validated Protocol

The synthesis of 1-bromo-3-isobutylbenzene can be achieved through a Grignard reaction, a robust and well-established method in organic chemistry. The following protocol is based on established procedures and provides a reliable pathway to the target compound.[2]

Reaction Scheme

Caption: Grignard reaction for the synthesis of 1-bromo-3-isobutylbenzene.

Experimental Protocol

Materials:

-

1-Bromo-3-iodobenzene

-

Isobutylmagnesium bromide (2M solution in ether)

-

Tetrakis(triphenylphosphine)palladium(0)

-

Toluene

-

Aqueous ammonium chloride solution

-

Ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve 1-bromo-3-iodobenzene (35.3 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.954 mmol) in toluene (160 mL).

-

Slowly add isobutylmagnesium bromide (53 mmol, 26.5 mL of a 2M solution in ether) dropwise to the solution over 30 minutes at room temperature. It is crucial to control the addition rate to maintain the reaction temperature below 40°C.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 3 hours.

-

Quench the reaction by adding aqueous ammonium chloride solution (160 mL).

-

Extract the mixture with ether (2 x 100 mL).

-

Combine the organic phases and wash with aqueous ammonium chloride (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation, collecting the fraction at 88 °C/25 mmHg to yield 1-bromo-3-isobutylbenzene.[2]

This protocol provides a self-validating system through the characterization of the final product, ensuring its identity and purity.

Spectroscopic Characterization

Accurate structural elucidation and purity assessment are paramount in chemical research. The following spectroscopic data are characteristic of 1-bromo-3-isobutylbenzene.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum provides detailed information about the proton environments in the molecule.

-

¹H-NMR (400 MHz, CDCl₃): δ= 0.90 (d, 6H), 1.85 (m, 1H), 2.44 (d, 2H), 7.07 (d, 1H), 7.14 (t, 1H), 7.17 (m, 2H).[2]

Interpretation:

-

The doublet at 0.90 ppm corresponds to the six protons of the two methyl groups in the isobutyl moiety.

-

The multiplet at 1.85 ppm represents the single proton of the methine group in the isobutyl chain.

-

The doublet at 2.44 ppm is assigned to the two protons of the methylene group attached to the benzene ring.

-

The signals in the aromatic region (7.07-7.17 ppm) correspond to the four protons on the benzene ring.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of the molecule. A characteristic feature of bromine-containing compounds is the presence of isotopic peaks (M and M+2) of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

GC-MS Data: A GC-MS spectrum is available in the PubChem database, which can be used for comparison and confirmation of the compound's identity.[3]

Reactivity and Synthetic Utility in Drug Discovery and Development

The chemical reactivity of 1-bromo-3-isobutylbenzene makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The isobutylbenzene moiety is a key structural component in some non-steroidal anti-inflammatory drugs (NSAIDs).

The Role of the Bromine Atom

The bromine atom on the aromatic ring is the primary site of reactivity, enabling a variety of synthetic transformations. It serves as an excellent leaving group in nucleophilic aromatic substitution reactions and is particularly well-suited for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.

Key Reactions for Lead Optimization

The versatile reactivity of 1-bromo-3-isobutylbenzene allows for its use in generating libraries of analogs for structure-activity relationship (SAR) studies, a critical process in lead optimization.

Caption: Synthetic utility of 1-bromo-3-isobutylbenzene in generating diverse molecular scaffolds.

-

Suzuki Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between 1-bromo-3-isobutylbenzene and various boronic acids or esters, leading to the synthesis of biaryl compounds.

-

Grignard Reaction: The bromine atom can be converted into a Grignard reagent (3-isobutylphenylmagnesium bromide) by reacting with magnesium metal. This organometallic reagent can then be used to react with a wide range of electrophiles to introduce new functional groups.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of various aryl amines from 1-bromo-3-isobutylbenzene.

-

Sonogashira Coupling: This palladium- and copper-catalyzed reaction facilitates the coupling of 1-bromo-3-isobutylbenzene with terminal alkynes to produce alkynyl arene derivatives.

The ability to perform these transformations makes 1-bromo-3-isobutylbenzene a strategic starting material for the synthesis of novel compounds with potential therapeutic applications. The isobutyl group can influence the pharmacokinetic and pharmacodynamic properties of the final molecule, making this building block particularly interesting for medicinal chemists.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 1-bromo-3-isobutylbenzene.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

1-Bromo-3-isobutylbenzene is a valuable and versatile building block for organic synthesis, particularly for applications in pharmaceutical and materials science research. Its well-defined physicochemical properties, coupled with its reactivity in a range of powerful cross-coupling reactions, make it an important tool for the creation of novel and complex molecular architectures. The detailed synthesis and characterization data provided in this guide serve as a reliable resource for researchers utilizing this compound in their work.

References

-

1-Bromo-3-isopropylbenzene. PubChem. Retrieved January 30, 2026, from [Link]

-

Study of molecular structure, vibrational spectroscopy, and HOMO-LUMO of bromocyclohexane, iodobenzene, and chlorobenzene by density functional theory. ResearchGate. Retrieved January 30, 2026, from [Link]

-

Benzene, 1-bromo-3-(2-methylpropyl)-. ChemBK. Retrieved January 30, 2026, from [Link]

-

1-Bromo-3-isobutylbenzene. PubChem. Retrieved January 30, 2026, from [Link]

Sources

Reactivity Profile: The C-Br Bond in 1-Bromo-3-isobutylbenzene

The following technical guide details the reactivity profile of the C-Br bond in 1-Bromo-3-isobutylbenzene. This document is structured to support decision-making in synthetic planning and medicinal chemistry optimization.

Technical Guide & Reactivity Whitepaper

Executive Summary

1-Bromo-3-isobutylbenzene represents a distinct class of meta-alkylated aryl halides. Unlike its para-substituted counterparts (common in ibuprofen-like scaffolds), the meta-isobutyl arrangement offers a unique vector for structure-activity relationship (SAR) exploration while maintaining a "chemically accessible" steric profile.

The reactivity of the C-Br bond in this molecule is defined by three factors:

-

Electronic Neutrality: The meta-isobutyl group exerts a negligible inductive effect (

), rendering the C-Br bond electronically similar to bromobenzene, yet sufficiently electron-rich to require active Pd-catalysts for oxidative addition. -

Steric Accessibility: The C-3 isobutyl group is remote from the C-1 bromine, allowing unhindered approach for bulky transition metal ligands and organolithium aggregates.

-

Chemomodular Versatility: The bond serves as a "universal socket" for Lithium-Halogen Exchange (Li/X), Grignard formation, and Palladium-catalyzed Cross-Coupling.

Electronic & Steric Landscape

To predict reaction outcomes, we must quantify the environment surrounding the C-Br bond.

The Hammett Inductive Impact

The isobutyl group at the meta position does not participate in resonance donation to the carbon bearing the bromine. Its influence is purely inductive (+I).

-

Hammett Constant (

): -0.07 (Weakly Electron Donating). -

Implication: The C-Br bond is slightly more electron-rich than unsubstituted bromobenzene. This increases the activation energy for Oxidative Addition (the rate-determining step in Pd-catalysis) compared to electron-deficient bromides (e.g., 1-bromo-3-nitrobenzene), but it remains well within the reactive window for standard Pd(0) species.

Steric Clearance

-

Ortho-positions (C2, C6): Unsubstituted.

-

Meta-position (C3): Isobutyl group.[1]

-

Impact: The "reaction cone" around the bromine is open. Unlike ortho-substituted aryls, which require specialized ligands (e.g., SPhos) to force oxidative addition, 1-bromo-3-isobutylbenzene is compatible with generic phosphine ligands (

, dppf).

Chemoselective Metallation Pathways

The C-Br bond allows for the generation of nucleophilic aryl species. The choice between Lithium and Magnesium is dictated by the required kinetic control.

Lithium-Halogen Exchange (Kinetic Control)

Treatment with

-

Mechanism: Formation of an "ate" complex intermediate followed by release of

-butyl bromide. -

Conditions: THF or Et2O, -78°C.

-

Rate:

. -

Critical Insight: Because the isobutyl group is meta, it does not direct ortho-lithiation (DoM). The exchange is exclusively at the C-Br site. This is a self-validating step: if the reaction turns yellow/orange, the aryl-lithium species is formed.

Grignard Formation (Thermodynamic Control)

Magnesium insertion is feasible but requires activation due to the slight electron-donating nature of the alkyl group.

-

Protocol: Mg turnings, THF,

(initiator), Reflux. -

Warning: The formation of the homocoupled byproduct (3,3'-diisobutylbiphenyl) is a risk if the concentration of the aryl bromide is too high during initiation.

Palladium-Catalyzed Cross-Coupling (The "Engine")

This is the primary utility of the molecule in drug discovery. The C-Br bond is the electrophile.

Suzuki-Miyaura Coupling

-

Catalyst System:

or -

Base:

(aqueous) or -

Mechanism: The cycle proceeds via Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE).[4][5]

Buchwald-Hartwig Amination[6]

-

Partner: Primary/Secondary Amines.

-

Challenge:

-hydride elimination is not an issue here, but reductive elimination of C-N bonds requires bulky ligands to prevent catalyst deactivation. -

Recommended Ligand: BINAP or BrettPhos.

Visualizing the Reactivity Architecture

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

This diagram details the specific pathway for 1-bromo-3-isobutylbenzene, highlighting the critical Oxidative Addition step.

Caption: The Suzuki-Miyaura cycle. The meta-isobutyl group (Ar) remains distal to the Pd center, facilitating smooth oxidative addition.

Diagram 2: Reactivity Decision Tree

A logic flow for choosing the correct transformation pathway based on the desired outcome.

Caption: Strategic flowchart for functionalizing the C-Br bond based on target moiety requirements.

Experimental Protocol: Optimized Suzuki Coupling

Standardized procedure for coupling 1-bromo-3-isobutylbenzene with Phenylboronic acid.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 1-Bromo-3-isobutylbenzene | 1.0 | Electrophile |

| Phenylboronic Acid | 1.2 | Nucleophile |

| 0.03 | Catalyst (Robust) | |

| 3.0 | Base Activator | |

| 1,4-Dioxane | [0.2 M] | Solvent |

Step-by-Step Methodology

-

Degassing: Charge a reaction vial with 1-bromo-3-isobutylbenzene (1.0 equiv) and Phenylboronic acid (1.2 equiv). Dissolve in 1,4-Dioxane. Sparge with Argon for 10 minutes. Note: Oxygen inhibits the Pd(0) regeneration.

-

Catalyst Addition: Add

(3 mol%) and aqueous -

Thermal Activation: Seal the vessel and heat to 85°C for 4–6 hours.

-

Monitoring: TLC (Hexanes/EtOAc 9:1). The starting bromide (

) should disappear; the biaryl product will be slightly more polar or fluorescent.

-

-

Workup: Cool to RT. Filter through a pad of Celite (removes Pd black). Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash column chromatography.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Bailey, W. F., & Patricia, J. J. (1988).[6][7] The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

- 1. brainly.com [brainly.com]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

1-Bromo-3-isobutylbenzene: A Strategic Precursor in Modern Organic Synthesis

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-Bromo-3-isobutylbenzene, a substituted aromatic halide, has emerged as a key precursor in the synthesis of a variety of valuable compounds, most notably in the pharmaceutical industry. Its utility stems from the presence of two key functional handles: the bromo substituent, which is amenable to a wide array of cross-coupling reactions and organometallic transformations, and the isobutyl group, which can influence the electronic and steric properties of the molecule and its derivatives. This guide provides an in-depth exploration of 1-Bromo-3-isobutylbenzene, from its synthesis and physicochemical properties to its applications as a strategic precursor in the development of high-value organic molecules.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective and safe utilization in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃Br | [1][2] |

| Molecular Weight | 213.11 g/mol | [1] |

| Boiling Point | 88 °C at 25 mmHg | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Storage | Sealed in a dry environment at room temperature | [2] |

Safety Profile: 1-Bromo-3-isobutylbenzene is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

Synthesis of 1-Bromo-3-isobutylbenzene: A Tale of Two Pathways

The synthesis of 1-Bromo-3-isobutylbenzene from benzene can be approached via two primary retrosynthetic pathways, each with its own set of considerations regarding regioselectivity and reaction conditions. The key is to strategically introduce the bromo and isobutyl groups to achieve the desired 1,3-substitution pattern.

Pathway A: Bromination followed by Friedel-Crafts Alkylation

This pathway commences with the bromination of benzene, an electrophilic aromatic substitution reaction, followed by the introduction of the isobutyl group via a Friedel-Crafts alkylation.

Experimental Protocol: Synthesis of 1-Bromo-3-isobutylbenzene via Pathway A

Step 1: Bromination of Benzene

-

To a solution of benzene in a suitable solvent (e.g., carbon tetrachloride), add a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).[6]

-

Slowly add bromine (Br₂) to the reaction mixture, maintaining the temperature at or below room temperature.

-

Stir the reaction mixture until the characteristic red-brown color of bromine disappears, indicating the consumption of the starting material.

-

Quench the reaction by carefully adding water.

-

Separate the organic layer, wash with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield bromobenzene.

Step 2: Friedel-Crafts Alkylation of Bromobenzene

-

To a cooled solution of bromobenzene and a Lewis acid catalyst (e.g., AlCl₃), slowly add isobutyl chloride.

-

Allow the reaction to proceed at a controlled temperature. The isobutyl group is a deactivating group, and the bromine is an ortho-, para-director. However, due to steric hindrance from the bromine atom, the meta-substituted product can be obtained.

-

Upon completion, quench the reaction with ice-water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.

-

Purify the crude product by vacuum distillation to obtain 1-Bromo-3-isobutylbenzene.[3]

Pathway B: Friedel-Crafts Acylation, Reduction, and Bromination

An alternative and often more controlled route involves the initial acylation of benzene, followed by reduction of the resulting ketone and subsequent bromination.

Experimental Protocol: Synthesis of 1-Bromo-3-isobutylbenzene via Pathway B

Step 1: Friedel-Crafts Acylation of Benzene

-

In a flask equipped with a stirrer and a dropping funnel, suspend aluminum chloride in a dry, inert solvent like dichloromethane.

-

Cool the suspension in an ice bath and slowly add a mixture of benzene and isobutyryl chloride.

-

After the addition is complete, stir the mixture for a designated time to ensure complete reaction.

-

Carefully pour the reaction mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent to yield isobutyrophenone.

Step 2: Clemmensen or Wolff-Kishner Reduction

-

Clemmensen Reduction: Reflux the isobutyrophenone with amalgamated zinc (zinc-mercury alloy) and concentrated hydrochloric acid to reduce the ketone to an alkyl group, yielding isobutylbenzene.

-

Wolff-Kishner Reduction: Alternatively, heat the isobutyrophenone with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol.

Step 3: Bromination of Isobutylbenzene

-

To isobutylbenzene, add a Lewis acid catalyst (e.g., FeBr₃).

-

Slowly add bromine to the mixture. The isobutyl group is an ortho-, para-directing group. To favor the meta-product, specific reaction conditions or a different brominating agent might be necessary. However, direct bromination of isobutylbenzene will predominantly yield a mixture of ortho and para isomers. A more regioselective method would be required to obtain the pure meta isomer.

The choice of synthetic route depends on the desired purity of the final product and the available starting materials and reagents. Pathway A, while seemingly straightforward, can lead to a mixture of isomers during the Friedel-Crafts alkylation step. Pathway B offers better control over the introduction of the isobutyl group, but the final bromination step requires careful consideration to achieve the desired regioselectivity.

Key Reactions of 1-Bromo-3-isobutylbenzene in Organic Synthesis

The synthetic utility of 1-Bromo-3-isobutylbenzene is primarily centered around the reactivity of the carbon-bromine bond. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable building block for more complex molecules.

Grignard Reagent Formation and Subsequent Reactions

The reaction of 1-Bromo-3-isobutylbenzene with magnesium metal in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), yields the corresponding Grignard reagent, (3-isobutylphenyl)magnesium bromide.[7] This organometallic species is a potent nucleophile and a strong base, enabling a wide range of transformations.

Caption: Formation and reaction of the Grignard reagent from 1-Bromo-3-isobutylbenzene.

Experimental Protocol: Formation of (3-isobutylphenyl)magnesium bromide

-

Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of 1-Bromo-3-isobutylbenzene in dry diethyl ether or THF dropwise to the magnesium turnings.

-

The reaction is typically initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed. The resulting grey-to-brown solution is the Grignard reagent.

This Grignard reagent can then be used in a variety of subsequent reactions, such as carboxylation with carbon dioxide to form 3-isobutylbenzoic acid, or reaction with aldehydes and ketones to form secondary and tertiary alcohols, respectively.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[8][9] 1-Bromo-3-isobutylbenzene serves as an excellent electrophilic partner in this reaction, coupling with a variety of organoboron compounds in the presence of a palladium catalyst and a base.[10]

Caption: The Suzuki-Miyaura coupling of 1-Bromo-3-isobutylbenzene.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-3-isobutylbenzene with Phenylboronic Acid

-

To a reaction vessel, add 1-Bromo-3-isobutylbenzene, phenylboronic acid, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like sodium carbonate or potassium phosphate.

-

Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon) to remove oxygen, which can deactivate the palladium catalyst.

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction mixture and perform a standard aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and remove the solvent.

-

Purify the crude product by column chromatography or recrystallization to yield the desired biaryl product.

The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl, heteroaryl, and even alkyl groups at the 3-position of the isobutylbenzene core, making it a cornerstone reaction in medicinal chemistry and materials science.[11]

Application Spotlight: The Synthesis of Ibuprofen

A prominent and commercially significant application of isobutylbenzene derivatives is in the synthesis of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[12] While the industrial synthesis of ibuprofen often starts from isobutylbenzene itself, laboratory-scale syntheses can utilize derivatives like 1-Bromo-3-isobutylbenzene as precursors for educational or research purposes. A hypothetical synthetic route starting from 1-Bromo-3-isobutylbenzene could involve a Grignard reaction followed by carboxylation to introduce the necessary propionic acid moiety.

A more direct route to an ibuprofen precursor starts with the Friedel-Crafts acylation of isobutylbenzene to form 4'-isobutylacetophenone.[13][14] This highlights the importance of the isobutylbenzene scaffold, for which 1-Bromo-3-isobutylbenzene is a close relative and a versatile synthetic equivalent for introducing the 3-isobutylphenyl moiety.

Conclusion: A Versatile and Indispensable Synthetic Tool

1-Bromo-3-isobutylbenzene stands as a testament to the power of functionalized aromatic compounds in modern organic synthesis. Its dual functionality, offering a handle for cross-coupling and organometallic reactions via the bromo group and the structural influence of the isobutyl moiety, makes it a valuable and versatile precursor. From the formation of Grignard reagents to its participation in powerful palladium-catalyzed cross-coupling reactions, this compound provides chemists with a reliable and efficient means to construct complex molecular targets. As the demand for novel pharmaceuticals, agrochemicals, and advanced materials continues to grow, the strategic application of well-designed building blocks like 1-Bromo-3-isobutylbenzene will undoubtedly remain at the forefront of chemical innovation.

References

- Gauth. (n.d.). What reagents are necessary to prepare 1-bromo-3-isobutylbenzene from benzene?

- Brainly. (2023, September 27). What reagents are necessary to prepare 1-bromo-3-isobutylbenzene from benzene?

- Oreate AI. (2026, January 8). Exploring 1-Bromo-3-Methylbenzene: Properties, Applications, and Safety.

- ChemicalBook. (2025, July 24). 1-bromo-3-isobutylbenzene | 139155-55-8.

-

Kilburg, M. (2019, April 11). Ibuprofen Synthesis. Synaptic - Central College. Retrieved from [Link]

- BenchChem. (n.d.). Application Note: Friedel-Crafts Acylation of Isobutylbenzene for the Synthesis of 4'-Isobutylacetophenone.

- The Science Snail. (2018, November 10). Synthesis of isobutylbenzene from benzene.

-

PubChem. (n.d.). 1-Bromo-3-isobutylbenzene. Retrieved from [Link]

- Investigation of 1-Bromo-3-buten-2-one as Building Block in Organic Synthesis. (2025, August 6).

- Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings.

- PrepChem.com. (n.d.). Synthesis of p-bromoisobutylbenzene.

- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET.

- ResearchGate. (2025, November 9). (PDF) Acylation of Isobutylbenzene with acetic anhydride on AlKIT-6 Mesoporous acid catalyst.

- NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- Merck Millipore. (n.d.). SAFETY DATA SHEET.

- ChemBK. (n.d.). 1-bromo-3-isobutylbenzene.

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

- The Role of 1-Bromo-3-iodobenzene in Modern Pharmaceutical Synthesis. (2026, January 29).

-

Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042. [Link]

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Google Patents. (n.d.). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.

- Sigma-Aldrich. (n.d.). Grignard Reagents.

- Pragna Group. (2025, January 21). How Bromo Benzene is Used in Organic Synthesis Processes.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

-

Leah4sci. (2014, March 12). Friedel Crafts Acylation Reaction Mechanism EAS Vid 7 [Video]. YouTube. [Link]

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Isobutylbenzene, 99.5%.

- Introducing bromine to the molecular structure as a strategy for drug design. (n.d.). Journal of Medical Science.

- Oakwood Chemical. (n.d.). 1-Bromo-3-iodobenzene.

- Filo. (2025, January 11). Provide the reagents necessary to prepare bromo isobutylbenzene from benz.

- Aldrich. (2025, May 6). SAFETY DATA SHEET.

- Organic Syntheses. (n.d.). Procedure.

-

The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

- Friedel-Crafts acyl

- Semantic Scholar. (2024, September 30). Introducing bromine in the molecular structure as a good strategy to the drug design.

- PubChem. (n.d.). 1-(1-Bromoethyl)-3-isobutylbenzene.

- Thermo Scientific Chemicals. (n.d.). 1-Bromo-3-(tert-butyldimethylsiloxy)benzene, 98+%.

Sources

- 1. 1-Bromo-3-isobutylbenzene | C10H13Br | CID 18754991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-bromo-3-isobutylbenzene [chembk.com]

- 3. 1-bromo-3-isobutylbenzene | 139155-55-8 [chemicalbook.com]

- 4. Exploring 1-Bromo-3-Methylbenzene: Properties, Applications, and Safety - Oreate AI Blog [oreateai.com]

- 5. fishersci.com [fishersci.com]

- 6. brainly.com [brainly.com]

- 7. グリニャール試薬 [sigmaaldrich.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. pragnagroup.wordpress.com [pragnagroup.wordpress.com]

- 12. All Categories - The Science Snail [sciencesnail.com]

- 13. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Spectroscopic Characterization of 1-Bromo-3-isobutylbenzene

The following technical guide details the spectroscopic characterization of 1-Bromo-3-isobutylbenzene (CAS: 31576-26-8). This document is structured for researchers requiring rigorous structural validation and experimental protocols.

Executive Summary

1-Bromo-3-isobutylbenzene (also known as 1-bromo-3-(2-methylpropyl)benzene) is a meta-substituted halogenated aromatic scaffold. It serves as a critical intermediate in the synthesis of pharmaceuticals, particularly in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) where the bromine atom acts as an electrophilic handle and the isobutyl group provides lipophilic bulk.

Accurate characterization requires distinguishing this meta-isomer from its ortho- and para-analogs, which are common byproducts of direct alkylation/halogenation routes. This guide provides the definitive spectral fingerprints (NMR, MS, IR) required for validation.

| Property | Data |

| IUPAC Name | 1-Bromo-3-(2-methylpropyl)benzene |

| CAS Number | 31576-26-8 |

| Molecular Formula | C₁₀H₁₃Br |

| Molecular Weight | 213.12 g/mol |

| Appearance | Colorless liquid |

Mass Spectrometry (MS) Analysis

Mass spectrometry is the primary tool for confirming the presence of bromine (isotopic pattern) and the alkyl side chain (fragmentation).

Isotopic Signature

The most distinct feature of the mass spectrum is the molecular ion cluster. Bromine exists as two stable isotopes:

-

M⁺ (m/z 212): Contains

. -

[M+2]⁺ (m/z 214): Contains

. -

Intensity Ratio: The doublet appears in an approximate 1:1 ratio , confirming mono-bromination.[1]

Fragmentation Pathway

The fragmentation is driven by the stability of the aromatic ring and the lability of the isobutyl group.

-

Benzylic Cleavage (Minor): Loss of the isopropyl radical (

, 43 Da) is the dominant pathway for isobutyl aromatics, generating a resonance-stabilized bromobenzyl cation (m/z 169/171). -

Tropylium Rearrangement: The bromobenzyl cation typically rearranges to the bromotropylium ion (m/z 169/171), which is often the base peak or a major fragment.

-

Dehydrohalogenation: Subsequent loss of HBr from the tropylium species yields the hydrocarbon cation

(m/z 90) or

MS Data Summary

| Ion Identity | m/z (amu) | Relative Abundance | Interpretation |

| Molecular Ion (M⁺) | 212 / 214 | ~20-30% | Parent ion doublet (1:1 ratio due to Br). |

| Base Peak Fragment | 169 / 171 | 100% | Loss of isopropyl group ( |

| Aryl Cation | 91 | Variable | Loss of Br from base peak (Tropylium ion). |

| Alkyl Fragment | 43 | High | Isopropyl cation |

Fragmentation Workflow (Graphviz)

Figure 1: Proposed EI-MS fragmentation pathway showing the characteristic loss of the isopropyl group to form the stable bromotropylium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the spatial resolution necessary to distinguish the meta-isomer from ortho (steric compression shifts) and para (symmetry) isomers.

¹H NMR (Proton) Analysis

The spectrum is defined by the asymmetry of the 1,3-substitution.

-

Solvent: CDCl₃ (Residual peak at

7.26 ppm). -

Field Strength: >300 MHz recommended for resolution of aromatic multiplets.

| Position | Shift ( | Multiplicity | Integral | J (Hz) | Assignment Logic |

| Ar-H (C2) | 7.30 - 7.35 | Singlet (br) | 1H | - | Isolated between Br and Alkyl. Deshielded by Br. |

| Ar-H (C4) | 7.25 - 7.30 | Doublet | 1H | ~7.5 | Ortho to Alkyl, Para to Br. |

| Ar-H (C5) | 7.10 - 7.15 | Triplet | 1H | ~7.5 | Meta to both substituents. |

| Ar-H (C6) | 7.00 - 7.05 | Doublet | 1H | ~7.5 | Ortho to Br, Para to Alkyl. |

| 2.45 | Doublet | 2H | 7.2 | Benzylic protons. Coupled to methine. | |

| 1.85 | Multiplet | 1H | - | Methine proton (septet-like). | |

| 0.90 | Doublet | 6H | 6.6 | Methyl groups. |

Note: Chemical shifts are estimates based on substituent additivity rules (Base Benzene 7.27 + Isobutyl effect + Bromo effect).

¹³C NMR (Carbon) Analysis

The ¹³C spectrum must show 8 distinct carbon signals (6 aromatic, 2 aliphatic unique environments).

-

Aliphatic: The isobutyl group shows three peaks: Methyl (~22 ppm), Methine (~30 ppm), and Benzylic Methylene (~45 ppm).

-

Aromatic: The C-Br carbon is significantly shielded relative to unsubstituted benzene, appearing upfield (~122 ppm). The C-Alkyl is deshielded (~144 ppm).

Structural Elucidation Logic (Graphviz)

Figure 2: Logic flow for distinguishing regioisomers using C-13 peak counting and H-1 splitting patterns.

Infrared Spectroscopy (IR)

FT-IR is used primarily for "fingerprinting" and confirming the absence of impurities (e.g., unreduced ketone intermediates from synthesis).

-

3000 - 3100 cm⁻¹: Aromatic C-H stretching (weak).

-

2850 - 2960 cm⁻¹: Aliphatic C-H stretching (strong, doublet/multiplet from isobutyl).

-

1570 - 1600 cm⁻¹: Aromatic C=C ring breathing.

-

1065 - 1075 cm⁻¹: Aryl-Bromide (C-Br) stretch.

-

690 - 780 cm⁻¹: Out-of-plane (OOP) bending. Meta-disubstitution typically shows peaks near 690 cm⁻¹ and 780 cm⁻¹ .

Experimental Protocols

GC-MS Method (Purity & Identity)

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Inlet: Split mode (50:1), 250°C.

-

Oven Program:

-

Hold 50°C for 2 min.

-

Ramp 15°C/min to 280°C.

-

Hold 5 min.

-

-

Detector: MS (EI source, 70 eV). Scan range 40-400 amu.

-

Expected Retention Time: The meta isomer typically elutes between the ortho (earlier) and para (later) isomers on non-polar phases due to boiling point differences.

NMR Sample Preparation

-

Mass: Weigh 10-15 mg of the liquid.

-

Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.

-

Tube: Transfer to a clean, dry 5mm NMR tube.

-

Acquisition:

-

¹H: 16 scans, 2s relaxation delay.

-

¹³C: 512 scans minimum (due to lower sensitivity and quaternary carbons).

-

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 1-bromo-3-methylbenzene (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. 1-Bromo-3-isobutylbenzene (Compound Summary). National Library of Medicine. Available at: [Link]

-

SDBS. Spectral Database for Organic Compounds. AIST (Japan). (General reference for substituent effects on benzene derivatives). Available at: [Link]

-

World Intellectual Property Organization. WO2023019094A1 - Monoacylglycerol lipase modulators. (Cites use of 1-bromo-3-isobutylbenzene as starting material).[2] Available at:

Sources

Technical Guide: Strategic Applications of 1-Bromo-3-isobutylbenzene in Agrochemical Discovery

Executive Summary

In the competitive landscape of agrochemical discovery, structural novelty and metabolic stability are paramount.[1] While the para-substituted isomer (1-bromo-4-isobutylbenzene) is industrially ubiquitous as the precursor to Ibuprofen, its meta-isomer, 1-Bromo-3-isobutylbenzene (CAS 139155-55-8) , remains an underutilized scaffold with significant potential.

This guide analyzes the technical utility of 1-Bromo-3-isobutylbenzene as a strategic building block.[1] Unlike the linear topology of para-isomers, the meta-substitution pattern offers a unique "kinked" geometry, enabling access to alternative binding pockets in target enzymes (e.g., SDHI fungicides or HPPD inhibitors).[1] Furthermore, the 3-isobutyl moiety serves as a robust lipophilic anchor, modulating LogP without introducing the metabolic liabilities often associated with linear alkyl chains.[1]

Physicochemical Profile & Structural Analysis[1][2][3]

To effectively deploy this molecule, one must understand its behavior in a biological system.[1] The isobutyl group acts as a "hydrophobic wedge," while the bromine atom serves as a versatile reactive handle.[1]

| Property | Value | Implication for Agrochemical Design |

| Molecular Weight | 213.11 g/mol | Low MW allows for significant decoration while adhering to "Rule of 5" analogs in agrochemistry (Tice's Rules). |

| Boiling Point | ~88 °C (at 25 mmHg) | Volatile enough for purification by distillation but stable under standard reaction conditions.[1] |

| LogP (Predicted) | ~4.2 - 4.5 | Highly lipophilic.[1] Ideal for improving cuticular penetration in herbicides or fungal membrane traversal.[1] |

| Electronic Effect | Weakly activating (Alkyl) + Deactivating (Br) | The meta relationship prevents resonance interference between the alkyl group and the halogen, preserving the reactivity of the C-Br bond for metal-catalyzed couplings. |

The "Meta-Effect" in SAR Studies

Switching a substituent from para to meta is a classic bioisosteric strategy.[1]

-

Metabolic Blocking: Para-positions are primary sites for oxidative metabolism (CYP450 hydroxylation).[1] Leaving the para-position open (or blocking it with a different group later) while placing the lipophilic isobutyl anchor at the meta-position can drastically alter half-life and residue profiles.

-

Conformational Sampling: The meta-isobutyl group forces the phenyl ring into a different rotational space within an enzyme pocket, potentially overcoming resistance mechanisms developed against para-substituted incumbents.[1]

Synthetic Utility: The "Suzuki Gateway"

The primary value of 1-Bromo-3-isobutylbenzene lies in its conversion to 3-isobutylphenylboronic acid .[1] This transformation unlocks the Suzuki-Miyaura coupling, the workhorse of modern agrochemical synthesis (e.g., for Boscalid or Fluxapyroxad analogs).[1]

Visualization: Divergent Synthesis Pathway[1]

Figure 1: The strategic divergence from 1-Bromo-3-isobutylbenzene to high-value biaryl active ingredients.[2]

Experimental Protocols

Protocol A: Synthesis of 1-Bromo-3-isobutylbenzene (Grignard Route)

Rationale: Direct Friedel-Crafts alkylation of bromobenzene often yields mixtures of ortho/para isomers. The Grignard approach using 1-bromo-3-iodobenzene ensures regiospecificity.

Reagents:

-

1-Bromo-3-iodobenzene (1.0 eq)

-

Isobutylmagnesium bromide (1.5 eq, 2.0 M in ether)[1]

-

Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)[1]

-

Solvent: Anhydrous Toluene[1]

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.

-

Catalyst Loading: Charge the flask with 1-Bromo-3-iodobenzene (e.g., 10 g) and anhydrous toluene (160 mL).[1] Add Pd(PPh3)4 (1.1 g).[1][3] Stir until dissolved.

-

Controlled Addition: Cool the system to 0°C. Add Isobutylmagnesium bromide dropwise via a pressure-equalizing addition funnel over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. The solution will typically shift from yellow to dark green/black.[1]

-

Quench: Carefully quench with saturated aqueous NH4Cl (160 mL).

-

Workup: Extract with diethyl ether (2 x 100 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

-

Purification: Distill under reduced pressure (approx. 88°C at 25 mmHg) to isolate the title compound as a colorless oil.

Protocol B: Conversion to 3-Isobutylphenylboronic Acid

Rationale: Boronic acids are unstable on the shelf; synthesizing fresh from the bromide ensures high coupling efficiency.

Step-by-Step Methodology:

-

Lithiation: Dissolve 1-Bromo-3-isobutylbenzene (1.0 eq) in anhydrous THF under Argon. Cool to -78°C (acetone/dry ice bath).

-

Exchange: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 1 hour at -78°C.

-

Borylation: Add Triisopropyl borate (1.2 eq) rapidly. Stir for 30 mins at -78°C, then allow to warm to room temperature overnight.

-

Hydrolysis: Quench with 2M HCl and stir vigorously for 1 hour to hydrolyze the boronate ester.

-

Isolation: Extract with ethyl acetate. The boronic acid may precipitate or can be recrystallized from hexane/ether.[1]

Agrochemical Application Scenarios

Scenario 1: Lipophilic Optimization of SDHI Fungicides

Succinate dehydrogenase inhibitors (SDHIs) typically feature a biaryl amide structure.[1] The "tail" of the molecule binds in a hydrophobic channel.[1]

-

Application: Replace a standard phenyl or chlorophenyl tail with the 3-isobutylphenyl moiety.[1]

-

Hypothesis: The bulky isobutyl group fills the hydrophobic pocket more effectively than a linear chain, while the meta-linkage alters the angle of the biaryl bond, potentially bypassing resistance mutations (e.g., H272R in Botrytis) that affect standard binders.[1]

Scenario 2: Protoporphyrinogen Oxidase (PPO) Inhibitors

Many PPO inhibiting herbicides (e.g., diphenyl ethers) rely on specific substitution patterns to fit the active site.[1]

-

Application: Use 1-Bromo-3-isobutylbenzene to synthesize novel diphenyl ethers via Ullmann coupling with substituted phenols.[1]

-

Benefit: The isobutyl group provides steric bulk that can induce selectivity between crop (e.g., soybean) and weed PPO enzymes.[1]

SAR Logic Visualization

Figure 2: Structure-Activity Relationship (SAR) logic comparing meta- vs. para-substitution.

Safety & Handling (MSDS Summary)

While specific toxicological data for this isomer is less abundant than its para counterpart, standard aryl halide precautions apply.[1]

-

Hazards: Skin and eye irritant (H315, H319).[1][2][6] Potential respiratory irritant (H335).[1][2][6]

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive (store in amber glass).

-

Spill Response: Absorb with inert material (vermiculite/sand).[1] Do not allow to enter drains (toxic to aquatic life, typical of halogenated aromatics).[1]

References

-

PubChem. "1-Bromo-3-isobutylbenzene | C10H13Br."[1][2] National Library of Medicine.[1] Available at: [Link][1]

-

MDPI. "Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery."[1] Molecules, 2024.[1][2][7] Available at: [Link][1]

-

Brainly/Chemistry Education. "Mechanistic pathways for Alkyl-Aryl Halide Synthesis." Available at: [Link]

Sources

- 1. 1-Bromo-3-methylbutane | C5H11Br | CID 7891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-3-isobutylbenzene | C10H13Br | CID 18754991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-bromo-3-isobutylbenzene | 139155-55-8 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. EP0352150A1 - Process for the preparation of meta-substituted fluoro or alkyl benzene derivatives - Google Patents [patents.google.com]

- 6. 3-(4-Isobutylphenyl)propanoic acid | C13H18O2 | CID 9834277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Bromo-3-isobutylbenzene: Technical Safety & Handling Architecture

This guide outlines the technical safety, handling, and operational protocols for 1-Bromo-3-isobutylbenzene (CAS: 31576-25-3).[1] It is designed for researchers and process chemists utilizing this intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or as a building block for meta-substituted isobutyl arenes.[1]

Physicochemical Profile & Hazard Identification

Understanding the molecular behavior of 1-Bromo-3-isobutylbenzene is the first line of defense.[1] Unlike its para-isomer (a common Ibuprofen precursor), the meta-isomer presents unique steric and electronic properties that influence its reactivity and toxicological profile.[1]

Chemical Identity

-

CAS Number: 31576-25-3[1]

-

Molecular Weight: 213.12 g/mol [3]

-

Structure: A benzene ring substituted at the 1-position with bromine and the 3-position with an isobutyl group.[2]

Critical Physicochemical Properties

| Property | Value | Operational Implication |

| Physical State | Clear, colorless to pale yellow liquid | Visually inspect for yellowing (oxidation/decomposition).[1][3] |

| Boiling Point | ~88 °C at 25 mmHg (Lit.)[1][3] | High boiling point at atm pressure (>220°C est.).[1] Do not distill at atmospheric pressure to avoid thermal degradation.[1] |

| Flash Point | >90 °C (Estimated) | Classified as Combustible Liquid (Class IIIB) .[1][3] Not highly flammable, but will burn if heated.[1] |

| Density | ~1.25 g/mL | Heavier than water.[1][3] Spills will sink and form a dense organic layer.[1] |

| Solubility | Insoluble in water; Soluble in DCM, THF, Toluene | Lipophilic nature facilitates rapid skin absorption.[1][3] |

GHS Hazard Classification (H-Codes)

-

H317: May cause an allergic skin reaction (Skin Sensitizer).[1][2]

-

H335: May cause respiratory irritation.[1][2][4][5][6][7][8]

-

H411: Toxic to aquatic life with long-lasting effects (General organobromide classification).[1]

Strategic Handling & Engineering Controls

Safe handling requires more than standard PPE; it demands an engineered environment that prevents exposure and maintains compound integrity.[1]

The "Why" Behind the Protocol

-

Lipophilicity & Sensitization: As a lipophilic aryl bromide, this compound can penetrate the stratum corneum.[1] The presence of the benzylic-like structure (though the bromine is aryl) combined with the isobutyl chain increases lipid solubility, heightening the risk of systemic absorption and sensitization (H317).[1]

-

Vapor Density: The vapor is significantly heavier than air.[1] In a standard fume hood, vapors will sink.[1] Bottom-vented hoods or rear-baffle adjustments are critical to effectively capture fumes.[1]

Personal Protective Equipment (PPE) Matrix

| Zone | Protection Level | Specific Requirement | Rationale |

| Dermal | High | Nitrile (Double Gloving) or Viton | Standard latex is permeable to halogenated aromatics.[1][3] Double nitrile (min 0.11mm outer) provides a breakthrough time >480 min.[1] |

| Ocular | Standard | Chemical Safety Goggles | Prevent splash entry.[1][3][9] Face shield required during dispensing >100mL.[1] |

| Respiratory | Conditional | Half-mask with OV/AG cartridges | Required only if working outside a fume hood (e.g., spill cleanup).[1][3] |

Operational Workflow Diagram

The following logic gate ensures safe transfer and reaction setup.

Figure 1: Operational workflow for handling 1-Bromo-3-isobutylbenzene, emphasizing containment and inert atmosphere.

Synthesis & Reaction Safety

1-Bromo-3-isobutylbenzene is primarily used as an electrophile in metal-catalyzed cross-coupling.[1] Specific risks arise during these transformations.

Metal-Halogen Exchange (Lithiation/Grignard)

When converting this bromide to a nucleophile (e.g., using n-BuLi or Mg):

-

Exotherm Risk: The exchange reaction is exothermic.[1]

-

Protocol: Add the bromide solution slowly to the metal/lithium source at controlled temperatures (0°C to -78°C).[1]

-

-

Induction Period: Grignard formation (Mg insertion) often has a dangerous induction period.[1]

-

Mitigation: Do not add the entire bolus of bromide at once.[1] Initiate with 5-10% of the volume and wait for exotherm/color change before continuing.

-

Palladium-Catalyzed Couplings (Suzuki/Buchwald)[1]

-

Catalyst Poisoning: Trace sulfur or oxidation products in the bromide can poison Pd catalysts.[1]

-

Thermal Runaway: These reactions are often run at reflux.[1] Ensure the solvent system (e.g., Toluene/Water) is degassed to prevent O₂-mediated homocoupling side reactions which release heat.[1]

Emergency Response Architecture

Exposure Response Decision Tree

Immediate action determines the clinical outcome.[1]

Figure 2: Triage logic for exposure incidents involving 1-Bromo-3-isobutylbenzene.

Spill Management (Small Scale < 500 mL)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

Ventilate: Maximize fume hood sash height (if inside) or open windows.[1]

-

PPE Up: Don double nitrile gloves and respiratory protection (if outside hood).[1]

-

Absorb: Use Vermiculite or Active Carbon pads.[1] Do not use paper towels (combustible and rapid evaporation surface).[1]

-

Decontaminate: Scrub surface with a dilute surfactant/ethanol mix.[1]

-

Disposal: Seal in a container labeled "Hazardous Waste - Halogenated Organic" .

Storage & Stability

-

Conditions: Store in a cool (<25°C), dry place.

-

Incompatibility: Keep away from strong oxidizing agents (e.g., nitric acid, permanganates) and strong bases.[1]

-

Shelf Life: Re-test purity by GC-MS every 12 months. If the liquid turns yellow/brown, it indicates liberation of HBr and bromine radical formation; purification (distillation or silica plug) is required before use in sensitive catalysis.[1]

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 18754991, 1-Bromo-3-isobutylbenzene. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Chemical Database. Retrieved from [Link][1][3]

Sources

- 1. Isobutylbenzene - Wikipedia [en.wikipedia.org]

- 2. 1-Bromo-3-isobutylbenzene | C10H13Br | CID 18754991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, bromo- (CAS 108-86-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 1-Bromo-3-methylbenzene(591-17-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 1-Bromo-3-(isocyanatomethyl)benzene | C8H6BrNO | CID 28299304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. dollycorporation.com [dollycorporation.com]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Technical Guide: Solubility Profile & Solvent Selection for 1-Bromo-3-isobutylbenzene

This guide provides a technical analysis of the solubility profile, solvent selection strategies, and handling protocols for 1-Bromo-3-isobutylbenzene , a specialized intermediate in organometallic synthesis.

Executive Summary & Chemical Identity

1-Bromo-3-isobutylbenzene (CAS: 139155-55-8) is a lipophilic, meta-substituted aryl halide. In drug development, it serves as a critical scaffold for Suzuki-Miyaura cross-couplings and Grignard reagent formation , often used to introduce the isobutylphenyl moiety into non-steroidal anti-inflammatory drug (NSAID) analogs or complex agrochemicals.

Its physicochemical behavior is dominated by the hydrophobic isobutyl group and the polarizable bromine atom, classifying it as a "Grease" molecule —highly soluble in non-polar organic solvents and virtually insoluble in aqueous media.

Physicochemical Core Data

| Property | Value / Description | Context |

| Molecular Formula | ||

| Molecular Weight | 213.12 g/mol | |

| Physical State | Liquid (at STP) | Oil-like consistency |

| Predicted LogP | ~4.2 – 4.5 | Highly Lipophilic |

| Boiling Point | ~88°C (at 25 mmHg) | High boiling point solvent required for distillation |

| Density | ~1.1 – 1.2 g/mL | Denser than water (sinks in extraction) |

Solubility Profiling via Hansen Solubility Parameters (HSP)

Since specific experimental solubility data is rarely published for this isomer, we utilize Hansen Solubility Parameters (HSP) to predict solvent compatibility. The molecule is a hybrid of bromobenzene (polarizable) and isobutylbenzene (dispersive).

Estimated HSP Values

-

(Dispersion): ~18.5 MPa

-

(Polarity): ~4.0 MPa

-

(Hydrogen Bonding): ~2.5 MPa

Solvent Compatibility Matrix

Based on the "Like Dissolves Like" principle (Interaction Radius

| Solvent Class | Solubility Status | Mechanistic Rationale | Application |

| Ethers (THF, Diethyl Ether, MTBE) | High (Miscible) | Excellent match for | Grignard Formation , Lithiation |

| Chlorinated (DCM, Chloroform) | High (Miscible) | High | Workup/Extraction |

| Aromatic Hydrocarbons (Toluene, Xylene) | High (Miscible) | Near-perfect | Suzuki Coupling , Reflux |

| Alkanes (Hexane, Heptane) | High | Good | Purification (Silica Eluent) |

| Polar Aprotic (DMF, DMSO) | Moderate | Soluble, but high | Nucleophilic Substitution ( |

| Alcohols (MeOH, EtOH) | Low/Partial | High | Antisolvent (Crystallization) |

| Water | Insoluble | Hydrophobic exclusion. | Wash Phase (Remove salts) |

Critical Application: Solvent Selection for Synthesis

The choice of solvent is dictated by the reaction mechanism.

A. Grignard Reagent Formation (Mg-Insertion)

Objective: Generate (3-isobutylphenyl)magnesium bromide.

-

Primary Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

) . -

Why: The oxygen atoms in these ethers coordinate to the Magnesium center (Lewis base), stabilizing the Grignard species.

-

Warning: 1-Bromo-3-isobutylbenzene is sterically hindered at the meta-position relative to the isobutyl group. THF is preferred over ether for difficult initiations due to its higher boiling point (66°C) and better solvation power.

B. Suzuki-Miyaura Cross-Coupling

Objective: Couple with Boronic Acids.

-

Primary Solvent: Toluene/Water (biphasic) or 1,4-Dioxane .

-

Why: Toluene solubilizes the lipophilic aryl bromide, while the water phase dissolves the inorganic base (

), creating an interfacial reaction zone. -

Protocol Note: Degassing is critical. The high solubility of

in toluene can deactivate Pd(0) catalysts.

Experimental Protocol: Self-Validating Solubility Screen

Use this Standard Operating Procedure (SOP) to determine exact solubility limits for your specific lot.

Workflow Diagram

Caption: Step-wise dilution workflow to semi-quantitatively determine solubility limits (1000 mg/mL down to <100 mg/mL).

Step-by-Step Procedure

-

Preparation: Weigh 100 mg of 1-Bromo-3-isobutylbenzene into a 2 mL HPLC vial.

-

Initial Addition: Add 100 µL of the test solvent (e.g., Toluene).

-

Observation: Vortex for 30 seconds.

-

Clear Solution: Solubility is >1000 mg/mL (Miscible).

-

Phase Separation/Cloudiness: Proceed to step 4.

-

-

Dilution: Add 400 µL of solvent (Total Volume = 0.5 mL). Vortex.

-

Clear Solution: Solubility is ~200 mg/mL .

-

-

Final Check: If still turbid, add 500 µL (Total Volume = 1.0 mL).

-

Still Turbid: Solubility is <100 mg/mL (Consider insoluble for process purposes).

-

Solvent Selection Decision Tree

This logic gate aids in selecting the correct solvent based on the intended process step.

Caption: Decision matrix for solvent selection based on unit operation (Synthesis vs. Purification).

References

-

PubChem Database. 1-Bromo-3-isobutylbenzene (CID 18754991). National Center for Biotechnology Information. Available at: [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Source for Bromobenzene/Toluene HSP values).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483. (Standard reference for Suzuki solvent selection).

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

Sources

Technical Monograph: Discovery and Synthesis of 1-Bromo-3-isobutylbenzene

The following technical guide details the synthetic history and methodology for 1-Bromo-3-isobutylbenzene , a critical regioisomer synthesized during the Structure-Activity Relationship (SAR) studies that led to the development of Ibuprofen.

Context: Structure-Activity Relationship (SAR) Probing in Phenylalkanoic Acid NSAIDs Historical Origin: Boots Pure Drug Company (Research Department), Nottingham, UK (~1960s)[1]

Part 1: Executive Summary & Historical Context